REACTION_CXSMILES
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C([Li])CCC.[F:6][C:7]1[CH:8]=[C:9]([CH2:14][CH2:15][CH2:16][CH2:17][CH3:18])[CH:10]=[C:11]([F:13])[CH:12]=1.[B:19](OC(C)C)([O:24]C(C)C)[O:20]C(C)C.Cl>C1COCC1>[F:6][C:7]1[CH:8]=[C:9]([CH2:14][CH2:15][CH2:16][CH2:17][CH3:18])[CH:10]=[C:11]([F:13])[C:12]=1[B:19]([OH:24])[OH:20]
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Name
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|
Quantity
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2.7 mL
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Type
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reactant
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Smiles
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C(CCC)[Li]
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Name
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|
Quantity
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5 g
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Type
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reactant
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Smiles
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FC=1C=C(C=C(C1)F)CCCCC
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Name
|
|
Quantity
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60 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Name
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|
Quantity
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10.22 g
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Type
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reactant
|
Smiles
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B(OC(C)C)(OC(C)C)OC(C)C
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Name
|
|
Quantity
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50 mL
|
Type
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solvent
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Smiles
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C1CCOC1
|
Name
|
|
Quantity
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30 mL
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Type
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reactant
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Smiles
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Cl
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The stirred mixture was maintained under these conditions for 2.5 h
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Duration
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2.5 h
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Type
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EXTRACTION
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Details
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The product was extracted into ether (twice), and the combined ethereal extracts
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Type
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WASH
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Details
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were washed with water
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Type
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DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
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CUSTOM
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Details
|
The solvent was removed in vacuo
|
Type
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CUSTOM
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Details
|
to give a colourless solid
|
Name
|
|
Type
|
|
Smiles
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FC1=C(C(=CC(=C1)CCCCC)F)B(O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |